molecular formula C18H18N4O B14156126 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one CAS No. 304876-46-8

11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one

Cat. No.: B14156126
CAS No.: 304876-46-8
M. Wt: 306.4 g/mol
InChI Key: JPLCZFIBKMJYKL-UHFFFAOYSA-N
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Description

11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one is a complex organic compound with a unique spirocyclic structure. This compound is part of the benzoquinazoline family, which is known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Preparation Methods

The synthesis of 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one typically involves multiple steps. One common method starts with the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate to form 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one. This intermediate is then reacted with orthoformic acid ethyl ester or carbon disulfide to yield the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one involves its interaction with various molecular targets. It is believed to inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other spirocyclic benzoquinazolines, such as 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one. These compounds share similar biological activities but differ in their specific chemical structures and properties . The uniqueness of 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one lies in its specific spirocyclic configuration, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

304876-46-8

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

15-methylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-11-one

InChI

InChI=1S/C18H18N4O/c1-21-17-20-15-13-7-3-2-6-12(13)10-18(8-4-5-9-18)14(15)16(23)22(17)11-19-21/h2-3,6-7,11H,4-5,8-10H2,1H3

InChI Key

JPLCZFIBKMJYKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C(=O)N2C=N1)C4(CCCC4)CC5=CC=CC=C53

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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